Product packaging for 1-Bromo-3-methyl-2-butanone(Cat. No.:CAS No. 19967-55-6)

1-Bromo-3-methyl-2-butanone

Cat. No.: B140032
CAS No.: 19967-55-6
M. Wt: 165.03 g/mol
InChI Key: NNTPEAXKKUPBHQ-UHFFFAOYSA-N
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Description

Significance and Role as a Versatile Synthetic Intermediate

The primary importance of 1-bromo-3-methyl-2-butanone in organic chemistry lies in its function as a synthetic intermediate. guidechem.com It serves as an effective agent for introducing the 3-methyl-1-oxobutan-2-yl moiety into various molecules. This capability is particularly exploited in the synthesis of pharmaceutical and agrochemical compounds. guidechem.com

A significant application of this compound is demonstrated in the synthesis of quinoline (B57606) alkaloids. scirp.org Specifically, it is a crucial reactant in the preparation of intermediates for alkaloids like orixiarine. The synthesis involves the reaction of this compound with a suitable nucleophile, such as a 4-hydroxy-1-methylquinolin-2-one derivative, leading to the formation of a new carbon-carbon bond via nucleophilic substitution of the bromine atom. scirp.org The dual electrophilic nature of the α-carbon and the carbonyl carbon makes α-haloketones like this one key precursors for a variety of heterocyclic compounds. mdpi.comnih.gov

The reactivity of this compound is a direct consequence of its structure. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making the attached bromine atom a good leaving group in nucleophilic substitution reactions. This facilitates the formation of new bonds, a fundamental process in synthetic organic chemistry.

Historical Development and Evolution of α-Haloketone Chemistry

The field of α-haloketone chemistry, to which this compound belongs, has a rich and extensive history. These compounds have been recognized for their synthetic versatility for over a century. nih.gov The presence of two adjacent electrophilic centers transforms these reactive carbonyl compounds into highly valuable building blocks for the construction of more complex structures. nih.gov

The most conventional method for synthesizing α-haloketones is through the direct halogenation of ketones. nih.gov This typically involves the reaction of an enolizable ketone with an electrophilic halogen source, often under acidic or basic conditions to promote the formation of the reactive enol or enolate intermediate. nih.gov The preparation of this compound from 3-methyl-2-butanone (B44728) and bromine is a classic illustration of this methodology. orgsyn.org

A landmark in the history of α-haloketone chemistry is the Favorskii rearrangement, discovered by Alexei Favorskii in the early 20th century. numberanalytics.com This reaction transforms α-haloketones into carboxylic acid derivatives upon treatment with a base, proceeding through a proposed cyclopropanone (B1606653) intermediate. numberanalytics.com This rearrangement provided a powerful tool for skeletal reorganization in organic synthesis.

Over the decades, the synthesis of α-haloketones has seen considerable refinement. Research has focused on developing greener and more efficient protocols, including the use of milder and more selective halogenating agents to improve reaction outcomes. mdpi.comorganic-chemistry.org Furthermore, the development of methods for the asymmetric synthesis of α-haloketones has been a significant advancement, providing access to chiral building blocks essential for the synthesis of enantiomerically pure pharmaceuticals like the HIV protease inhibitors atazanavir (B138) and darunavir. nih.govacs.org The ongoing advancements in this field continue to expand the synthetic utility of α-haloketones. mdpi.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₉BrO
Molecular Weight 165.03 g/mol
CAS Number 19967-55-6
Appearance Colorless liquid
Boiling Point 164.2±13.0 °C at 760 mmHg
Density 1.4±0.1 g/cm³
Flash Point 56.0±7.2 °C
Refractive Index (n²²D) 1.4620–1.4640

This data is compiled from sources guidechem.comorgsyn.orgchemsrc.com.

Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound involves the direct bromination of 3-methyl-2-butanone.

Starting MaterialReagents and ConditionsProductYield
3-methyl-2-butanoneBromine, Anhydrous Methanol (B129727), 0-10°CThis compound~69-77%

This synthesis method is well-documented in the chemical literature. scirp.orgorgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO B140032 1-Bromo-3-methyl-2-butanone CAS No. 19967-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTPEAXKKUPBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447581
Record name 1-bromo-3-methyl-2-butanone
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URL https://comptox.epa.gov/dashboard/DTXSID90447581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19967-55-6
Record name 1-bromo-3-methyl-2-butanone
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Record name 1-Bromo-3-methyl-butan-2-one
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Synthetic Methodologies for 1 Bromo 3 Methyl 2 Butanone

Direct Bromination Approaches

The most straightforward and commonly utilized method for synthesizing 1-bromo-3-methyl-2-butanone involves the direct electrophilic substitution of a hydrogen atom on the α-carbon of a ketone precursor. This approach is often preferred due to its atom economy and procedural simplicity.

Regioselective Bromination of Ketonic Precursors

A primary challenge in the synthesis of this compound is controlling the regioselectivity of the bromination reaction. The starting material, 3-methyl-2-butanone (B44728), has two different enolizable positions, which can lead to the formation of isomeric by-products.

The direct reaction of 3-methyl-2-butanone with elemental bromine is a widely adopted method for the preparation of this compound. The reaction mechanism typically proceeds through an acid-catalyzed enolization of the ketone, which is then attacked by the electrophilic bromine. To moderate the reaction and enhance selectivity, the process is usually conducted in a suitable solvent.

The choice of solvent is a critical factor that significantly influences the outcome of the bromination of 3-methyl-2-butanone. The solvent can affect the rate of enolization, the stability of the enol intermediate, and the solubility of the reactants and products. Methanol (B129727) has been identified as a particularly advantageous solvent for this transformation.

When methanol is used as the solvent, the reaction can be carried out under milder conditions, and the formation of the desired 1-bromo isomer is favored. The methanolic environment is thought to promote the formation of the kinetic enolate, which subsequently undergoes bromination at the less substituted α-carbon.

Table 1: Effect of Solvent on the Bromination of 3-Methyl-2-butanone

Solvent Reaction Conditions Yield of this compound
Methanol Not specified High
Chloroform Not specified Moderate
Acetic Acid Not specified Variable

A significant hurdle in the synthesis of this compound is the formation of the isomeric by-product, 3-bromo-3-methyl-2-butanone (B1330662). This undesired isomer results from bromination at the more substituted, tertiary α-carbon. The formation of this tertiary bromide is often thermodynamically favored, making its suppression a key objective for achieving a high purity of the desired product.

Strategies to minimize the formation of 3-bromo-3-methyl-2-butanone include the use of specific catalysts, precise control of the reaction temperature, and the selection of an appropriate solvent system, as previously discussed. For example, conducting the reaction at lower temperatures generally favors the formation of the kinetic product, which is this compound.

Optimization of Reaction Conditions for Preparative Scale Synthesis

Scaling up a chemical synthesis from a laboratory procedure to a preparative scale introduces new challenges, particularly in terms of reaction control and safety. Optimizing the reaction conditions is essential for ensuring a safe, efficient, and high-yielding synthesis on a larger scale.

The bromination of ketones is an exothermic reaction, and the heat generated can lead to a rapid increase in the reaction rate. This can result in a loss of control over the reaction, potentially leading to a runaway scenario and an increase in the formation of unwanted by-products. Therefore, effective temperature control is of utmost importance for a successful preparative scale synthesis.

This is typically managed by using a cooling bath, such as an ice-water bath or a more sophisticated cryostat, to maintain the reaction mixture at a consistently low temperature. The slow, dropwise addition of the brominating agent is another crucial practice that allows for the dissipation of heat and helps to maintain control over the reaction's progress. Continuous monitoring of the internal temperature of the reaction vessel is essential throughout the addition of bromine.

Table 2: Recommended Conditions for Preparative Scale Synthesis

Parameter Recommended Condition Rationale
Temperature 0–5 °C Minimizes by-product formation and controls the exotherm.
Addition Rate of Bromine Slow, dropwise Prevents sharp temperature increases and enhances selectivity.
Stirring Vigorous Ensures the reaction mixture is homogeneous and facilitates efficient heat transfer.

Hydrolytic Workup of Reaction Intermediates (e.g., α-Bromodimethyl Ketals)

When the bromination of a methyl ketone like 3-methyl-2-butanone is conducted in methanol, α-bromodimethyl ketals are formed as reaction intermediates alongside the desired α-bromoketone. orgsyn.org Therefore, a hydrolytic workup step is a necessary part of the procedure to convert these ketals into the final bromoketone product. orgsyn.org

After the initial reaction with bromine is complete, water is added to the reaction mixture, which is then stirred overnight at room temperature. orgsyn.org This process facilitates the hydrolysis of the α-bromodimethyl ketals. orgsyn.org The ease of this hydrolysis can vary depending on the structure of the ketone. orgsyn.org For some ketones, a short period of stirring with water is sufficient for complete hydrolysis. orgsyn.org However, for others, more rigorous conditions, such as the addition of concentrated sulfuric acid, may be required to achieve complete conversion. orgsyn.org In the synthesis of this compound, stirring overnight with water is effective. orgsyn.org

Indirect and Alternative Synthetic Routes

While direct bromination is a viable method, several indirect and alternative routes exist for the synthesis of bromomethyl ketones, often employed to achieve higher regiospecificity or to start from different precursor molecules. orgsyn.org

Transformation of Diazo Ketones to Bromomethyl Ketones

For a considerable time, the primary method for preparing bromomethyl ketones involved the reaction of diazo ketones with hydrobromic acid. orgsyn.org This transformation has been a foundational technique in organic synthesis. orgsyn.org More recent developments have seen the use of iron(III) halides, such as ferric bromide, as a halogen source to convert α-diazo ketones into α-halomethyl ketones with good to excellent yields. colab.ws This method is valued for its mild conditions and compatibility with a wide range of functional groups. colab.ws The general process involves the decomposition of the diazo ketone, often catalyzed by a metal, which can lead to various transformations, including the formation of the desired bromomethyl ketone. msu.edu

Halogenation via Preformed Enol Silyl (B83357) Ethers or Enamines

Indirect routes involving the halogenation of preformed enol derivatives provide another pathway to α-bromo ketones. orgsyn.org

Enol Silyl Ethers : Silyl enol ethers can be halogenated to produce haloketones. wikipedia.org This method allows for regiospecific synthesis because the enol silyl ether can be formed with a specific double bond placement (kinetic vs. thermodynamic control), which then directs the position of bromination. wikipedia.orgthieme-connect.de The reaction of a silyl enol ether with a brominating agent like N-bromosuccinimide (NBS) yields the corresponding α-bromo ketone. thieme-connect.de This approach can be more selective than the direct bromination of ketones, which may lead to a mixture of products. nih.gov

Enamines : The bromination of enamines, followed by hydrolysis, is another effective method for the regioselective synthesis of bromomethyl ketones. orgsyn.orgresearchgate.net Enamines can be generated in situ from tertiary amides using reagents like the Petasis reagent (dimethyltitanocene). researchgate.net The subsequent reaction with bromine at low temperatures, followed by hydrolysis, yields the target bromomethyl ketones in excellent yields. researchgate.net This method offers advantages in terms of regioselectivity in enamine formation, leading to a specific brominated product. researchgate.netresearchgate.net

Bromination of Unsymmetrical Ketals for Regiospecificity

To achieve high regiospecificity, the bromination of unsymmetrical ketals, such as dimethyl ketals or dioxolanes, presents an efficient route to α-bromo ketones. orgsyn.org The bromination of these substrates occurs preferentially at the less substituted carbon atom. orgsyn.org This selectivity provides a powerful tool for controlling the outcome of the halogenation reaction, which is often a challenge in the direct bromination of unsymmetrical ketones. orgsyn.org Direct bromination of unsymmetrical ketones frequently leads to a mixture of isomers, with the more substituted isomer often being the major product. orgsyn.org By converting the ketone to an unsymmetrical ketal first, the bromination can be directed to the desired position before the ketal is hydrolyzed to reveal the final α-bromo ketone. orgsyn.org

The regiospecificity of direct bromination in methanol is highly dependent on the ketone's structure. For methyl ketones where the α'-position is tertiary, such as in cyclohexyl methyl ketone, the bromination is highly specific to the methyl group. orgsyn.org However, when the α'-position is secondary, the specificity is lower. orgsyn.org

Ketone% of Bromomethyl Ketone (Bromination at less substituted carbon)Source
Cyclohexyl methyl ketone100% orgsyn.org
Cyclopentyl methyl ketone85% orgsyn.org
2-Methylcyclohexanone65% orgsyn.org
Methyl ethyl ketone70% orgsyn.org
Phenylacetone40% orgsyn.org

Reactivity and Mechanistic Investigations of 1 Bromo 3 Methyl 2 Butanone

Nucleophilic Substitution Chemistry

Electrophilic Character and Reaction Pathways at the Brominated Carbon Center

1-Bromo-3-methyl-2-butanone, an α-bromo ketone, possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the bromine atom. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making the bromine atom a proficient leaving group in nucleophilic substitution reactions. This activation facilitates the formation of new chemical bonds at this position.

The reaction of α-haloketones with nucleophiles can generally proceed through three channels: direct substitution at the α-carbon, addition to the carbonyl group, or proton abstraction to form an enolate. researchgate.net For this compound, the primary carbon center attached to the bromine atom makes it susceptible to nucleophilic attack.

Nucleophilic substitution at the α-carbon of ketones can follow either an S(_N)1 (unimolecular) or S(_N)2 (bimolecular) pathway.

S(_N)2 Pathway : This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com Given that this compound has a primary brominated carbon, the S(_N)2 mechanism is generally favored due to reduced steric hindrance. libretexts.orglibretexts.org The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Reactions with strong, anionic nucleophiles often favor this pathway. libretexts.org

S(_N)1 Pathway : This pathway is typically disfavored for α-haloketones like this compound. jove.comjove.com An S(_N)1 reaction proceeds through a carbocation intermediate formed after the leaving group departs. masterorganicchemistry.com The carbocation that would form at the α-position to a carbonyl group is destabilized by the adjacent electron-withdrawing carbonyl and electrostatic repulsion, making its formation energetically unfavorable. jove.comjove.com Therefore, reactions requiring a stable carbocation intermediate are less likely to occur at this position.

Kinetic studies on the halogenation of ketones, a related α-substitution reaction, show that the rate-determining step is often the acid-catalyzed formation of an enol intermediate. libretexts.orgpressbooks.pub This implies that the reactivity at the α-carbon is intrinsically linked to the presence and reactivity of the carbonyl group.

Scope and Limitations with Various Nucleophiles

The utility of this compound as a synthetic intermediate stems from its reactivity with a diverse range of nucleophiles. guidechem.com However, the choice of nucleophile is critical, as its basicity can influence the reaction outcome.

Reactions with Weakly Basic Nucleophiles: Weakly basic nucleophiles, such as acetate (B1210297) and azide ions, readily participate in bimolecular substitution reactions with α-halo ketones. cdnsciencepub.com These reactions typically proceed via the S(_N)2 mechanism to yield the corresponding α-substituted ketone. The substitution is notably insensitive to steric hindrance from groups not directly on the α-carbon itself. cdnsciencepub.com This allows for the effective introduction of various functional groups. For instance, its reaction with a 4-hydroxy-1-methylquinolin-2-one derivative is a key step in the synthesis of certain alkaloids.

Reactions with Strongly Basic Nucleophiles: The use of strongly basic nucleophiles is a significant limitation in the substitution chemistry of α-halo ketones. jove.comjove.com Strong bases, such as alkoxides or hydroxides, can preferentially abstract an acidic α-proton from the carbon atom of the carbonyl group, leading to the formation of an enolate. jove.com This competing reaction can lead to a mixture of products or favor elimination and condensation pathways over the desired substitution.

Table 1: Reactivity of this compound with Different Nucleophile Classes

Nucleophile Type Predominant Reaction Pathway Typical Products Limitations
Weakly Basic (e.g., CN⁻, N₃⁻, RCOO⁻) S(_N)2 Substitution α-Substituted Ketones Generally effective
Strongly Basic (e.g., RO⁻, OH⁻) α-Proton Abstraction (Enolate formation) Enolates, leading to condensation or elimination products Substitution is often a minor pathway

Reactions with Organometallic Reagents

Grignard Reactions for Alcohol Synthesis

The reaction of α-bromo ketones with Grignard reagents (R-MgX) is complex, as multiple reaction pathways are possible. While Grignard reagents are potent nucleophiles, they are also strong bases. libretexts.org The primary reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon. youtube.comlibretexts.org This is followed by an acidic workup to protonate the resulting alkoxide, yielding a tertiary alcohol. uoanbar.edu.iq

However, side reactions can occur. Due to the basicity of the Grignard reagent, it can deprotonate the ketone, leading to enolate formation. Another possible side reaction is the reduction of the carbonyl group or the replacement of the bromine atom with hydrogen. acs.org For example, the reaction of 3-bromo-3-methyl-2-butanone (B1330662) with methylmagnesium iodide was found to yield pentamethylethanol, the product of addition to the carbonyl group. acs.org

The general pathway for the synthesis of a tertiary alcohol from this compound using a Grignard reagent is as follows:

Nucleophilic Addition : The Grignard reagent adds to the carbonyl carbon, breaking the C=O π-bond and forming a magnesium alkoxide intermediate.

Acidic Workup : The addition of an acid (e.g., H₃O⁺) protonates the alkoxide to form the final tertiary alcohol product.

Table 2: Predicted Products from Grignard Reactions with this compound

Grignard Reagent (R-MgX) Intermediate Alkoxide Final Tertiary Alcohol Product
Methylmagnesium Bromide (CH₃MgBr) Magnesium 2-bromo-1,1,2-trimethyl-1-propoxide 3-Bromo-2,4-dimethyl-2-pentanol
Ethylmagnesium Bromide (CH₃CH₂MgBr) Magnesium 1-(bromomethyl)-1-isobutyl-1-ethoxide 4-Bromo-3-ethyl-5-methyl-3-hexanol

Note: The table shows the expected major products from carbonyl addition, assuming substitution and other side reactions are minimized.

Other Carbon-Carbon Bond Forming Reactions

Besides Grignard reagents, other organometallic compounds can be used for carbon-carbon bond formation with ketones, although specific studies on this compound are limited. The principles of these reactions are applicable.

Organolithium Reagents (R-Li) : Similar to Grignard reagents, organolithium reagents are highly reactive nucleophiles and strong bases that add to ketones to form tertiary alcohols after an acidic workup. libretexts.orgyoutube.com Their reactivity profile is comparable to Grignard reagents in this context.

Reformatsky Reaction : This reaction involves an α-halo ester and a carbonyl compound in the presence of zinc metal. A variation could potentially involve an α-bromo ketone like this compound reacting with an aldehyde or ketone. The organozinc intermediate formed would add to a carbonyl group, leading to a β-hydroxy ketone after hydrolysis.

Organocuprates (Gilman Reagents) : Lithium dialkylcuprates (R₂CuLi) are softer nucleophiles than Grignard or organolithium reagents. While they are well-known for conjugate addition to α,β-unsaturated ketones, their reaction with simple α-bromo ketones is less straightforward and can be influenced by reaction conditions.

These reactions highlight the versatility of this compound as a building block in organic synthesis, allowing for the construction of more complex carbon skeletons through the formation of new C-C bonds at the carbonyl center.

Intramolecular Cyclization and Rearrangement Processes

The presence of a halogen on the α-carbon to a carbonyl group makes this compound susceptible to intramolecular reactions, most notably the Favorskii rearrangement. This reaction typically occurs in the presence of a base, such as a hydroxide (B78521) or alkoxide, and leads to the formation of carboxylic acid derivatives through a skeletal rearrangement. wikipedia.orgddugu.ac.inadichemistry.com

The generally accepted mechanism for the Favorskii rearrangement of α-halo ketones with an acidic α'-hydrogen, such as this compound, involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgddugu.ac.inadichemistry.com The process is initiated by the abstraction of a proton from the α'-carbon (the carbon on the other side of the carbonyl from the bromine) by a base, forming an enolate. wikipedia.orgadichemistry.com This enolate then undergoes intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a bicyclic cyclopropanone intermediate. wikipedia.orgddugu.ac.in

The strained cyclopropanone ring is then opened by the attack of a nucleophilic base (e.g., hydroxide or alkoxide) on the carbonyl carbon. adichemistry.com The ring-opening proceeds in a manner that forms the more stable carbanion. ddugu.ac.inadichemistry.com For this compound, this would lead to the formation of a rearranged carboxylic acid or ester, depending on the base used. For instance, treatment of 3-bromobutan-2-one with alkali yields 2-methylpropanoic acid as the major product, indicating that the ring opening of the cyclopropanone intermediate occurs to give the less substituted, more stable carbanion. adichemistry.com A similar outcome would be expected for this compound.

In cases where the α-halo ketone cannot form an enolate on the side away from the halogen, an alternative mechanism known as the pseudo-Favorskii or quasi-Favorskii rearrangement may occur. wikipedia.orgadichemistry.com

Reduction and Oxidation Transformations

The reactivity of this compound is also characterized by its participation in reduction and oxidation reactions.

Reduction: The carbonyl group of α-bromo ketones can be reduced. For instance, a one-pot chemo-enzymatic method has been developed for the preparation of chiral α-halogenated aryl alcohols from aryl ketones. This process involves the initial α-halogenation of the ketone, followed by an asymmetric reduction of the resulting α-halogenated ketone using a cell suspension of Rhodotorula sp. which possesses carbonyl reductase activity. researchgate.net While this specific example involves aryl ketones, similar enzymatic or chemical reductions could potentially be applied to aliphatic α-bromo ketones like this compound to yield the corresponding bromohydrin.

Oxidation: Kinetic and mechanistic studies have been conducted on the oxidation of the parent ketone, 3-methyl-2-butanone (B44728), using reagents like isoquinolinium bromochromate (IQBC) in an aqueous acetic acid medium. arcjournals.orgarcjournals.org The reaction is first-order with respect to both the oxidant (IQBC) and H+ ions, indicating it is an acid-catalyzed process. arcjournals.orgarcjournals.org Evidence suggests the formation of a complex between the oxidant and the enol form of the ketone. arcjournals.org The rate of this oxidation reaction increases as the dielectric constant of the medium decreases. arcjournals.orgarcjournals.org While this study focuses on the parent ketone, the findings provide insight into the oxidative behavior of the ketone structure and the role of the enol intermediate, which is also crucial in the reactivity of this compound.

Kinetic and Spectroscopic Studies of Related α-Bromination Reactions

The formation of this compound via the α-bromination of 3-methyl-2-butanone is a reaction of significant mechanistic interest. Kinetic and spectroscopic studies of the α-halogenation of ketones provide fundamental insights into the reaction pathways.

Investigations into Enolic Intermediates and Reaction Order

The α-halogenation of aldehydes and ketones in the presence of an acid catalyst is a classic example of an α-substitution reaction that proceeds through an enol intermediate. libretexts.orglibretexts.orgopenstax.org The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which facilitates the tautomerization of the ketone to its enol form. chemtube3d.commasterorganicchemistry.com This enol is the active nucleophile in the reaction. masterorganicchemistry.com The formation of the enol is the slow, rate-determining step of the reaction. libretexts.orgpearson.com The enol then rapidly reacts with the halogen (e.g., bromine) to form the α-halogenated ketone and regenerate the acid catalyst. libretexts.orgmasterorganicchemistry.com

Kinetic studies support this mechanism. The acid-catalyzed halogenation of ketones exhibits second-order kinetics, with the rate law being: Rate = k[Ketone][H⁺] libretexts.orgopenstax.org

Crucially, the reaction rate is independent of the concentration of the halogen. libretexts.orgopenstax.org This is a key piece of evidence demonstrating that the halogen is not involved in the rate-limiting step. libretexts.org Consequently, the rates of chlorination, bromination, and iodination of a given ketone under acidic conditions are identical, as they all depend on the same rate-determining step: the formation of the enol. libretexts.orgopenstax.org

Under basic conditions, the reaction proceeds through an enolate intermediate, which is formed by the deprotonation of the α-carbon. chemtube3d.commasterorganicchemistry.com

Influence of Dielectric Constant on Reaction Rates

The properties of the solvent can significantly influence the rates of reactions involving charged or polar intermediates. In a study on the oxidation of 3-methyl-2-butanone by isoquinolinium bromochromate, it was observed that the reaction rate increased with a decrease in the dielectric constant of the medium (i.e., by increasing the percentage of acetic acid in the aqueous solution). arcjournals.orgarcjournals.org A linear plot of log k versus the reciprocal of the dielectric constant (1/D) with a positive slope was obtained, which is indicative of a reaction involving a positive ion and a dipole molecule. arcjournals.org This observation is consistent with a mechanism where the rate-determining step involves the interaction of a protonated species (the enol form of the ketone, protonated by the acid catalyst) with the oxidant.

Catalytic Effects on Reaction Kinetics

As established, the α-bromination of ketones is subject to catalysis.

Acid Catalysis : Acids catalyze the reaction by protonating the carbonyl oxygen, which accelerates the rate of enol formation. masterorganicchemistry.compearson.com This is the most common method for the selective monobromination of ketones. wikipedia.org The rate of reaction is directly proportional to the concentration of the acid catalyst. libretexts.orgopenstax.org

Base Catalysis : Bases catalyze the reaction by removing a proton from the α-carbon to form an enolate ion. chemtube3d.commasterorganicchemistry.com The enolate is a powerful nucleophile that readily attacks the bromine molecule. In contrast to acid-catalyzed reactions, base-catalyzed halogenation is often difficult to stop at the mono-halogenated stage, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. wikipedia.org

The table below summarizes the key features of acid- and base-catalyzed ketone halogenation.

Catalyst TypeIntermediateRate-Determining StepRate LawSelectivity
AcidEnolEnol FormationRate = k[Ketone][H⁺]Good for monohalogenation
BaseEnolateProton AbstractionDependent on base and ketoneOften leads to polyhalogenation

Application of Deuterium Labeling for Mechanistic Elucidation

Deuterium labeling is a powerful tool for investigating reaction mechanisms, particularly for identifying the involvement of intermediates like enols. chem-station.comacs.org In the context of ketone halogenation, deuterium exchange experiments provide compelling evidence for the enol mechanism. libretexts.orglibretexts.org

When a ketone is treated with an acid catalyst in the presence of heavy water (D₂O), the α-hydrogens are exchanged for deuterium atoms. libretexts.orgopenstax.org This exchange reaction is believed to proceed through the same enol intermediate as the halogenation reaction. libretexts.orgpearson.com The enol, once formed, can be deuterated by D₃O⁺. libretexts.org

Crucially, kinetic studies show that for a given ketone, the rate of acid-catalyzed deuterium exchange is identical to the rate of acid-catalyzed halogenation. libretexts.orgopenstax.orglibretexts.org This equality of rates strongly implies that both reactions share a common, rate-determining step, which is the conversion of the ketone to its enol. pearson.com This finding effectively rules out mechanisms where the halogen is involved in the rate-limiting step and solidifies the role of the enol as the key intermediate.

Advanced Applications in Complex Organic Synthesis

Utilization in Pharmaceutical Intermediate Preparation

The structural motif of 1-bromo-3-methyl-2-butanone is a valuable component for the synthesis of various pharmaceutical intermediates. Its ability to introduce the isobutyl ketone moiety into larger molecules makes it a key starting material for creating complex scaffolds found in natural products and novel bioactive molecules.

Synthesis of Natural Products and Alkaloid Derivatives (e.g., Orixiarine)

A significant application of this compound is in the total synthesis of natural products, particularly quinoline (B57606) alkaloids. One prominent example is the synthesis of Orixiarine, a hemiterpenoid quinoline alkaloid isolated from Skimmia laureola. This plant is traditionally used in the treatment of smallpox.

The synthesis of Orixiarine demonstrates the utility of this compound as a key electrophile. In a documented multi-step synthesis, the process begins with the reaction of 4-hydroxy-N-methyl-2-quinolinone with this compound under basic conditions (4% sodium hydroxide (B78521) solution). This reaction proceeds via nucleophilic substitution, where the oxygen nucleophile of the quinolinone attacks the carbon bearing the bromine atom, leading to the elimination of hydrogen bromide and the formation of a crucial C-O bond. This step yields the key intermediate, 1-methyl-3-(3-methyl-2-oxobutyl)-4-hydroxy-2-quinolinone, which is then further elaborated to afford the natural product, Orixiarine.

A summary of a reported synthetic route is presented below:

StepReactantsReagents/ConditionsProductYield
14-hydroxy-N-methyl-2-quinolinone, This compound 4% Sodium Hydroxide3-(1-(1-hydroxy-3-methylbutan-2-one))-1-methylquinolin-2,4(1H,3H)-dione85%
2Product of Step 1p-Toluenesulfonic acid, Benzene1-methyl-3-((E)-3-methyl-2-oxobutylidene)-dihydroquinoline-2,4(1H,3H)-dione80%
3Product of Step 2Sodium borohydride, Methanol (B129727)1-methyl-3-(3-methyl-2-oxobutyl)-4-hydroxy-2-quinolinone75%
4Product of Step 3Phosphorus oxychloride4-chloro-1-methyl-3-(3-methyl-2-oxobutyl)-2-quinolinone70%
5Product of Step 4Sodium methoxide, MethanolOrixiarine 82%

Construction of Heterocyclic Ring Systems (e.g., Oxazole (B20620) Derivatives, Fused Heterocycles)

α-Haloketones like this compound are well-established precursors for the synthesis of a wide variety of heterocyclic compounds due to the presence of two adjacent electrophilic centers. These compounds are fundamental building blocks in classic reactions such as the Hantzsch thiazole (B1198619) synthesis, which can be adapted for oxazole synthesis.

In a typical Hantzsch-type synthesis for an oxazole, an α-bromoketone is condensed with a primary amide. The reaction proceeds through initial N-alkylation of the amide by the α-bromoketone, followed by cyclization and dehydration to form the oxazole ring. While this is a general and powerful method for constructing oxazole rings, specific examples detailing the use of this compound in the synthesis of oxazole derivatives are not extensively documented in prominent literature. However, its structure is amenable to this type of transformation, where it would react with an amide (R-CONH₂) to theoretically yield a 2-substituted-4-isopropyl-oxazole.

Similarly, the reactivity of this compound makes it a potential candidate for the synthesis of various fused heterocyclic systems, which are common scaffolds in medicinal chemistry.

Development of Bioactive Molecules (e.g., Antifungal Agents)

The role of this compound extends to its use as an intermediate in the synthesis of novel molecules with potential biological activity. guidechem.com While direct synthesis of commercial antifungal agents from this specific bromo-ketone is not widely reported, its utility lies in the generation of more complex intermediates for drug discovery programs. α,β-Unsaturated ketones, which can be prepared from α-bromo ketones via elimination reactions, are a class of compounds that have been investigated for antifungal properties. For instance, the reaction of 2-methylcyclopentanone (B130040) with bromine yields 2-bromo-2-methylcyclopentanone, which upon treatment with pyridine, undergoes dehydrobromination to form the α,β-unsaturated ketone, 2-methyl-2-cyclopentenone. libretexts.org This highlights a potential pathway where this compound could be converted into an unsaturated intermediate for subsequent evaluation as a bioactive agent.

Synthesis of Base-Modified Pyrimidine (B1678525) Nucleosides

The alkylation of nucleobases is a key strategy for the synthesis of modified nucleosides, which are important in antiviral and anticancer research. Alkyl halides are common reagents for this purpose. In principle, this compound could serve as an alkylating agent for pyrimidine bases such as uracil (B121893) or thymine. The reaction would involve the nucleophilic attack of a nitrogen atom of the pyrimidine ring on the electrophilic carbon of this compound, resulting in a base-modified nucleoside analog. However, specific documented instances of this compound being used for the synthesis of base-modified pyrimidine nucleosides are not prevalent in the scientific literature.

Application in Agrochemical Development

Similar to its role in pharmaceuticals, this compound is utilized as an intermediate in the synthesis of agrochemicals. guidechem.comtradeindia.com The introduction of its specific carbon skeleton can be a key step in building the complex structures required for modern pesticides and herbicides. The development of new agrochemicals often involves the creation of libraries of related compounds for screening, and versatile building blocks like this compound are valuable for this process. While its use is generally cited in the context of industrial chemical synthesis, specific, publicly disclosed examples of its direct application in the synthesis of commercial agrochemicals are limited.

Contribution to Stereoselective Synthetic Methodologies

Stereoselective synthesis is critical in the production of pharmaceuticals and agrochemicals, as different stereoisomers of a molecule can have vastly different biological activities. The reactions of α-bromo ketones can be influenced by stereochemical factors. For instance, the acid-catalyzed α-halogenation of an unsymmetrical ketone proceeds through an enol intermediate. libretexts.org The formation of this planar enol means that if the α-carbon is a stereocenter, the stereochemical information is lost, leading to a racemic mixture of the α-halogenated product. libretexts.org

Conversely, subsequent reactions of the α-bromo ketone can be designed to be stereoselective. The carbonyl group can be reduced to a hydroxyl group, creating a new stereocenter. The stereochemical outcome of such a reduction can be controlled by using chiral reducing agents or catalysts, leading to the selective formation of one diastereomer over another. The bulky isopropyl group adjacent to the carbonyl in this compound can play a significant role in directing the stereochemical course of such reactions, although specific studies detailing these methodologies for this particular compound are not widely reported. One source notes that the compound class is stereoselective, implying that its reactions can be controlled to favor specific stereoisomers. cymitquimica.com

Asymmetric Synthesis Approaches Utilizing this compound

While this compound is a versatile reagent for introducing the 3-methyl-1-oxobutan-2-yl group into molecules, its specific application as a substrate in well-documented asymmetric syntheses to create chiral centers with high enantioselectivity is not extensively reported in peer-reviewed literature. The field of asymmetric synthesis, however, provides established methodologies for the stereoselective transformation of the broader class of α-haloketones, which could theoretically be applied to this compound. uwindsor.ca

The primary challenge in utilizing α-haloketones in asymmetric synthesis is controlling the regio-, chemo-, and enantioselectivity of their reactions. researchgate.net These compounds possess two adjacent electrophilic centers, which makes them valuable but reactive building blocks for complex structures. Research in this area has led to several powerful strategies for asymmetric transformations of similar substrates.

One prominent strategy involves the catalytic asymmetric cross-coupling of racemic α-bromoketones with organometallic reagents. For instance, stereoconvergent methods have been developed for the reaction of various α-bromoketones with arylzinc reagents. nih.gov These reactions often employ a chiral nickel-based catalyst system and can proceed under mild conditions to generate α-aryl ketones with a newly formed tertiary stereocenter in high enantiomeric excess. researchgate.netnih.gov While specific examples utilizing this compound as the substrate are not detailed, this approach represents a potential pathway for its use in asymmetric C-C bond formation.

Another potential avenue is the asymmetric reduction of the carbonyl group. The biocatalytic reduction of prochiral ketones to form enantioenriched alcohols is a well-established technique. mdpi.com Ketoreductases, often from yeast or bacteria, can exhibit high stereospecificity. researchgate.net Similarly, chiral transition-metal complexes are used for the asymmetric hydrogenation of ketones. mdpi.com The application of these methods could, in principle, convert this compound into the corresponding chiral bromohydrin, a valuable synthetic intermediate. However, specific studies detailing the yields and enantiomeric excess for this particular substrate are lacking.

The development of direct catalytic asymmetric methods for synthesizing chiral α-amino ketones from related structures also highlights the potential for future research. nih.govorganic-chemistry.org These methods, often employing Brønsted acid catalysis, demonstrate the ability to control stereochemistry adjacent to a carbonyl group. organic-chemistry.org

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating 1-bromo-3-methyl-2-butanone from starting materials, byproducts, and solvents.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a primary technique for assessing the purity of this compound. This method is highly effective for separating volatile compounds and provides both qualitative and quantitative data.

In the context of its synthesis, GC analysis is critical for quantifying the desired product and identifying potential byproducts, such as the isomeric 3-bromo-3-methyl-2-butanone (B1330662) or dibrominated species. The retention time of the compound under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate) serves as a qualitative identifier. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for precise quantitative assessment of purity and yield. For instance, after synthesis and purification, GC can confirm the percentage of this compound in the final sample.

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the bromination of 3-methyl-2-butanone (B44728) to form the target compound. libretexts.orgchegg.com It offers a rapid and simple method to qualitatively track the consumption of reactants and the formation of products. study.comyoutube.com

To monitor a reaction, a TLC plate is typically spotted with three lanes: the starting material (3-methyl-2-butanone), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the more polar this compound product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The use of a co-spot helps to definitively identify the spots and differentiate between reactant and product, especially if they have similar Rf values. rochester.edu

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides precise information about the chemical environment of each proton in the molecule. The spectrum of this compound shows distinct signals that confirm its structure. orgsyn.org A key feature is the singlet corresponding to the two protons of the brominated methylene (B1212753) group (CH₂Br), which appears downfield due to the electron-withdrawing effects of both the adjacent bromine atom and the carbonyl group. The isopropyl group gives rise to a doublet for the six equivalent methyl protons and a multiplet (septet) for the single methine proton. orgsyn.org

¹H NMR is also crucial for determining the ratio of the desired product, this compound, to its isomer, 3-bromo-3-methyl-2-butanone. orgsyn.org The isomeric impurity has a significantly different ¹H NMR spectrum, notably featuring a singlet for the three protons of the acetyl group (COCH₃) and another singlet for the six protons of the two methyl groups attached to the brominated carbon. orgsyn.org By integrating the respective signals, the relative proportion of each isomer in a mixture can be accurately calculated.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected. The carbonyl carbon (C=O) is the most deshielded, appearing at the low-field end of the spectrum, typically in the range of 205-220 ppm. libretexts.org The carbon atom bonded to the bromine (CH₂Br) also appears significantly downfield compared to a typical sp³-hybridized carbon due to the electronegativity of the halogen. libretexts.orgdocbrown.info The remaining two signals correspond to the methine and methyl carbons of the isopropyl group.

¹H and ¹³C NMR Spectral Data for this compound
NucleusAssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H2 x CH₃1.17Doublet (d)6.9
¹HCH3.02Multiplet (m)-
¹HCH₂4.10Singlet (s)-
¹³CC=O~208-210 (Predicted)--
¹³CCH₂Br~35-45 (Predicted)--
¹³CCH~40-50 (Predicted)--
¹³CCH₃~15-25 (Predicted)--

Note: ¹H NMR data sourced from Organic Syntheses Procedure. orgsyn.org ¹³C NMR data are predicted values based on typical chemical shift ranges for similar functional groups. libretexts.orglibretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a very strong and sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. pressbooks.pubdocbrown.info The presence of an electronegative bromine atom on the α-carbon can shift this frequency slightly, often to a higher wavenumber. A value of approximately 1720 cm⁻¹ is expected for this compound. Another characteristic absorption is the C-Br bond stretch, which is found in the fingerprint region of the spectrum, typically between 550 and 600 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretch~1720Strong, Sharp
C-H (sp³)Stretch2870-2980Medium-Strong
C-BrStretch~550-600Medium-Weak

Note: Data based on typical values for α-bromoketones. pressbooks.pub

Mass Spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. This distinctive pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. youtube.com Given the molecular formula C₅H₉BrO, these peaks would appear at m/z 164 and 166.

High-Resolution Electron Impact Mass Spectrometry (HREIMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum gives further structural evidence. Common fragmentation pathways for α-bromoketones include alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group. For this compound, this could lead to the loss of an isopropyl radical (•CH(CH₃)₂) to form the [BrCH₂CO]⁺ ion, or the loss of a bromomethyl radical (•CH₂Br) to form the isopropyl acylium ion [(CH₃)₂CHCO]⁺ at m/z 71. Another significant fragmentation is the loss of the bromine atom to generate the [C₅H₉O]⁺ ion at m/z 85.

Potential Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IonOrigin
164/166[C₅H₉BrO]⁺Molecular Ion (M⁺, M+2)
85[C₅H₉O]⁺Loss of •Br
71[(CH₃)₂CHCO]⁺α-cleavage, loss of •CH₂Br
43[C₃H₇]⁺Isopropyl cation

Environmental and Occupational Safety Considerations in Chemical Research

Hazard Assessment and Risk Mitigation in Laboratory Environments

A thorough hazard assessment is the foundational step for the safe use of 1-Bromo-3-methyl-2-butanone. While comprehensive safety data for this specific compound is not widely published, information can be inferred from its chemical structure and data from close structural analogs like 1-bromo-2-butanone (B1265390) and other alpha-haloketones. These compounds are recognized as highly reactive and potentially hazardous. nih.govorgsyn.org

The primary hazards associated with this compound include its flammability and reactivity. chemicalbook.comsigmaaldrich.com It is a combustible liquid with a flash point of 56°C. chemicalbook.com Upon heating, it can emit acrid smoke and irritating fumes, and its vapors may form explosive mixtures with air. sigmaaldrich.comsynquestlabs.comguidechem.com Due to its chemical structure as an alpha-bromo ketone, it is also considered a reactive chemical and a skin irritant. orgsyn.orgsdsmanager.com Analogs are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and respiratory irritation. synquestlabs.comechemi.com

Table 1: Physicochemical and Hazard Data for this compound and a Key Analog

PropertyThis compound1-Bromo-2-butanone (Analog)
CAS Number19967-55-6 chemicalbook.com816-40-0 synquestlabs.com
Molecular FormulaC5H9BrO chemicalbook.comC4H7BrO synquestlabs.com
Boiling Point164 °C chemicalbook.com-
Flash Point56 °C chemicalbook.comCombustible liquid synquestlabs.com
Density1.355 g/cm³ chemicalbook.com-
GHS Hazard Statements (Inferred/Actual)Combustible, Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant synquestlabs.comechemi.comH227 (Combustible liquid), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) synquestlabs.com

Risk mitigation strategies are centered on controlling exposure and preventing accidental release. Key mitigation measures include:

Engineering Controls : All work with this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. csn.edu The laboratory must be equipped with accessible emergency eyewash stations and safety showers. synquestlabs.com

Administrative Controls : A lab-specific Standard Operating Procedure (SOP) must be developed and approved before work begins. unr.edu This SOP should detail the hazards, required safety precautions, and emergency procedures. All personnel must receive documented training on these specific procedures. unr.edu

Personal Protective Equipment (PPE) : Appropriate PPE is mandatory and includes chemical-resistant gloves, a flame-resistant lab coat, and chemical safety goggles or a face shield. sdsmanager.comcsn.edu Clothing made of synthetic materials should be avoided when handling reactive chemicals. unr.edu

Protocols for Safe Handling and Storage of the Compound

Safe handling and storage are paramount to preventing accidents and exposure. Protocols must account for the compound's flammability, reactivity, and toxicity.

Handling:

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

Use the compound in a well-ventilated area, preferably a chemical fume hood. synquestlabs.com

Keep the compound away from heat, sparks, open flames, and other ignition sources. sigmaaldrich.comcarboline.com

Use only non-sparking tools and explosion-proof equipment. synquestlabs.comchemos.de

Ground and bond containers and receiving equipment during transfers to prevent static discharge. sigmaaldrich.comechemi.com

Wash hands thoroughly after handling. synquestlabs.com Contaminated clothing should be removed immediately and washed before reuse. sdsmanager.comechemi.com

Storage: Proper storage is critical to maintain the stability of this compound and prevent hazardous reactions.

Store in a cool, dry, and well-ventilated area away from direct sunlight. synquestlabs.comfishersci.com

Refrigerated storage, typically between 2°C and 8°C, is recommended. synquestlabs.comchemicalbook.com If a refrigerator is used, it must be an explosion-proof or flammables-rated unit. synquestlabs.com

Keep containers tightly closed when not in use. sigmaaldrich.comechemi.com

Store away from incompatible materials. fishersci.com

Table 2: Handling and Storage Safety Protocols

AspectProtocol
Primary Engineering ControlUse in a certified chemical fume hood. csn.edu
Required PPEChemical safety goggles, chemical-resistant gloves, flame-resistant lab coat. csn.eduunr.edu
Fire SafetyKeep away from ignition sources; use non-sparking tools; ground equipment. sigmaaldrich.comsynquestlabs.com
Recommended Storage Temperature2°C - 8°C in a flammables-rated refrigerator. synquestlabs.comchemicalbook.com
Storage ContainerTightly sealed, original container in a dry, well-ventilated location. sigmaaldrich.com
Chemical IncompatibilitiesStrong oxidizing agents, strong bases, strong reducing agents, metals, amines, and alcohols. synquestlabs.comfishersci.com

Strategies for Responsible Waste Management and Disposal in Research Facilities

As a brominated organic compound, this compound is classified as halogenated hazardous waste. uakron.edubucknell.edu Responsible management of this waste stream is essential to prevent environmental contamination.

Waste Segregation : The primary strategy for managing this waste is strict segregation at the point of generation. bucknell.edu Waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container. bucknell.edusciencemadness.org This stream must be kept separate from non-halogenated organic solvents, aqueous waste, and solid waste. bucknell.edu

Container Management : Waste containers must be made of a compatible material, be in good condition, and kept securely closed except when adding waste. Each container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and a list of its chemical constituents. bucknell.edu

Spill Management : In the event of a spill, the area should be evacuated and ventilated. synquestlabs.com Eliminate all ignition sources. noaa.gov The spill should be absorbed with an inert, non-combustible material like sand or vermiculite. fishersci.comnoaa.gov The absorbed material and any contaminated items must be collected using non-sparking tools, placed in a sealed container, and disposed of as halogenated hazardous waste. synquestlabs.comnoaa.gov

Disposal : Disposal must be conducted through a licensed environmental waste management vendor. sigmaaldrich.com The most common disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen bromide. bucknell.eduepa.gov Under no circumstances should this chemical be disposed of down the sanitary sewer. sciencemadness.org

Regulatory Compliance in Research and Development

The handling and use of hazardous chemicals like this compound in a research laboratory are governed by federal and state regulations. In the United States, the primary standard is the Occupational Safety and Health Administration (OSHA) regulation "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard. osha.govepa.govwku.edu

Key compliance requirements under the OSHA Laboratory Standard include:

Chemical Hygiene Plan (CHP) : Every laboratory must develop and implement a written Chemical Hygiene Plan. osha.govcompliancy-group.compurdue.edu The CHP is a lab-specific document that outlines policies, procedures, and responsibilities to protect workers from chemical hazards. It must include standard operating procedures (SOPs) for the safe use of specific hazardous chemicals like this compound. wku.edu

Hazard Identification and Communication : Employers must ensure that labels on incoming containers are not removed or defaced and that Safety Data Sheets (SDSs) are readily accessible to all laboratory employees. csn.eduepa.gov Work areas must be posted with appropriate hazard warning signs.

Employee Training and Information : Laboratories are required to provide comprehensive training to employees before they begin working with hazardous chemicals. compliancy-group.comuwyo.edu This training must cover the specific physical and health hazards of the chemicals in their work area, methods for detecting their presence or release, and the protective measures outlined in the CHP. uwyo.edu

Exposure Monitoring : If there is reason to believe that exposure levels for a substance could routinely exceed established Permissible Exposure Limits (PELs), the employer must conduct employee exposure monitoring. epa.govcompliancy-group.com

Medical Consultation and Examination : Employees must be provided with the opportunity for medical consultation and examination whenever they develop symptoms associated with exposure to a hazardous chemical used in the laboratory. epa.gov

Compliance is not only a legal requirement but also a critical component of a responsible and effective laboratory safety program. wku.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-3-methyl-2-butanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of 3-methyl-2-butanone using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination at the α-carbon, Br₂ in dichloromethane with catalytic FeCl₃ at 0–5°C is preferred, yielding ~65–75% product. NBS in CCl₄ under radical initiation (e.g., AIBN) offers improved selectivity but requires reflux (80°C) and longer reaction times (~12 hours). Yield optimization involves monitoring reaction progress via TLC or GC-MS and quenching with Na₂S₂O₃ to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : The ketone carbonyl (C=O) in ¹³C NMR appears at ~208–210 ppm. The brominated α-carbon (C-Br) shows a distinct triplet in ¹H NMR (δ 4.1–4.3 ppm, J = 6–8 Hz) due to coupling with adjacent methyl groups.
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Br stretch at ~550–600 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 178 (C₅H₇BrO⁺) with fragmentation patterns confirming the bromine isotope signature (1:1 ratio for M⁺ and M+2 peaks) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent photolytic decomposition and hydrolysis. Stability tests show ≤5% degradation over 6 months when stored properly. Avoid contact with reducing agents (e.g., NaBH₄) or bases (e.g., NaOH), which trigger rapid elimination reactions .

Advanced Research Questions

Q. How does the choice of bromination reagent (NBS vs. molecular bromine) affect the regioselectivity and byproduct formation?

  • Methodological Answer :

  • Br₂ : Favors ionic bromination at the α-carbon but may produce dibrominated byproducts (e.g., 1,3-dibromo-3-methyl-2-butanone) if excess reagent is used. Byproducts can be minimized by stoichiometric control (1:1 ketone:Br₂) and low temperatures.
  • NBS : Radical-mediated bromination reduces dibromination risks but requires rigorous exclusion of O₂ and moisture. Regioselectivity shifts slightly toward tertiary carbons due to radical stability trends. GC-MS analysis is critical to quantify byproducts (e.g., allylic bromides) .

Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. HOMO-LUMO gaps (~4.5 eV) correlate with observed reactivity in SN₂ reactions.
  • QSPR Models : Train neural networks on experimental data (e.g., boiling point, solubility) to predict properties like logP (estimated ~1.8) and vapor pressure (~0.2 mmHg at 25°C) .

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound across different studies?

  • Methodological Answer :

  • Standardization : Run NMR spectra with an internal reference (e.g., TMS) and deuterated solvent (CDCl₃) to eliminate solvent shift variations.
  • Decoupling Experiments : Use 2D COSY and HSQC to resolve overlapping signals. For example, coupling constants (J = 6–8 Hz) between the α-H and methyl groups confirm the stereoelectronic environment.
  • Cross-Validation : Compare data with NIST-standardized spectra (IR, MS) and computational predictions to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.